![molecular formula C9H10Cl2N2 B13009371 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13009371.png)
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride typically involves the chloromethylation of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6-position . The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated product.
Scientific Research Applications
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride: Lacks the methyl group at the 3-position.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo[3,4-d]pyrimidine core instead of a pyrrolo[2,3-b]pyridine core.
Uniqueness
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is unique due to the presence of both a chloromethyl group and a methyl group on the fused pyridine-pyrrole ring system. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-6-5-11-9-8(6)3-2-7(4-10)12-9;/h2-3,5H,4H2,1H3,(H,11,12);1H |
InChI Key |
GVZVAMAWCLEEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


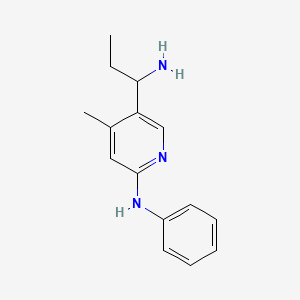
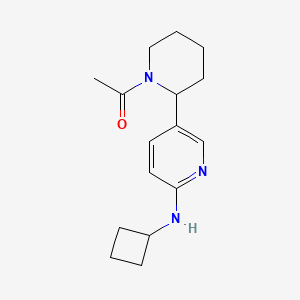
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)
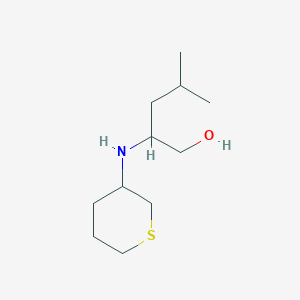
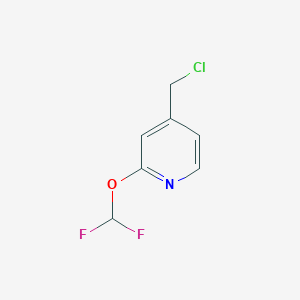
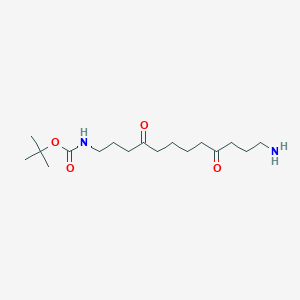
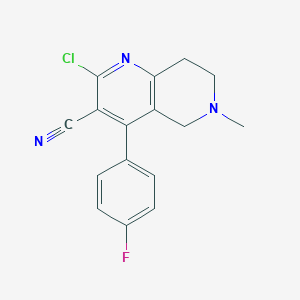
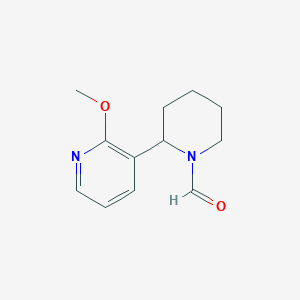
![1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B13009334.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
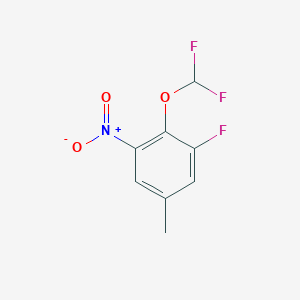

![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)
